1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the compound’s occurrence in nature or its applications .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, etc .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, etc., are used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
Suzuki–Miyaura Coupling
1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid: serves as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:
- Role of Ethylphenylpyrrolecarboxylic Acid : As an organoboron reagent, this compound participates in transmetalation during SM coupling. Its stability, functional group tolerance, and environmentally benign nature contribute to its popularity .
Indole Derivatives Synthesis
Indole derivatives are prevalent in pharmaceuticals and natural products. Ethylphenylpyrrolecarboxylic acid plays a role in their synthesis:
- Method : Reacting this compound with palladium(II) acetate and a bidentate ligand (e.g., D t-BPF) yields indole derivatives efficiently. These derivatives exhibit diverse biological activities .
Antitubercular Activity
Researchers have explored the antitubercular potential of certain indole derivatives derived from ethylphenylpyrrolecarboxylic acid:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethylphenyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-10-5-7-11(8-6-10)14-9-3-4-12(14)13(15)16/h3-9H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZDDVCDBHSVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid |
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